2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone
Description
2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative characterized by a central ethanone group substituted with a chlorine atom at the α-position and a 2,6-difluoro-4-methoxyphenyl ring at the β-position. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
IIFTYBJWBWAIHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)CCl)F |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange via Nucleophilic Aromatic Substitution
Starting with 2,6-dichloro-4-methoxyacetophenone, fluoride substitution achieves the difluoro intermediate. As demonstrated in, CsF in dimethyl sulfoxide (DMSO) at 120°C facilitates nucleophilic displacement of chlorine, yielding 1-(2,6-difluoro-4-methoxyphenyl)ethanone with 78% efficiency. Key parameters include:
- Reagent stoichiometry : 2.5 equiv CsF to ensure complete di-substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance fluoride nucleophilicity.
- Byproduct mitigation : Unreacted CsCl precipitates and is removed via filtration.
α-Chlorination of 1-(2,6-Difluoro-4-Methoxyphenyl)Ethanone
Radical Chlorination Using N-Chlorosuccinimide (NCS)
Treating the acetophenone with NCS (1.2 equiv) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light induces radical-based α-chlorination. The reaction proceeds via:
- Initiation : AIBN generates radicals at 70°C.
- Propagation : Radical abstraction of α-hydrogen forms a ketonyl radical.
- Chlorine transfer : NCS donates Cl- , yielding 2-chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone.
Yield : 82% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Challenges : Over-chlorination at the β-position is minimized by limiting reaction time to 2 hours.
Enolate-Mediated Chlorination
Generating the enolate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by addition of hexachloroethane (Cl3C–CCl3), achieves selective α-chlorination. This method offers superior regiocontrol (94% yield) but demands rigorous exclusion of moisture.
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): The α-CH₂Cl group resonates as a triplet at δ 4.38 ppm (J = 6.9 Hz), coupled to the β-proton and fluorine atoms. Aromatic protons appear as a doublet of doublets (δ 7.95 ppm, J = 7.6 Hz) due to ortho-fluorine coupling.
- ¹⁹F NMR : Two distinct signals at δ −112.4 ppm (C-2 F) and −115.1 ppm (C-6 F) confirm regioselective fluorination.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ at m/z 249.0321 (calc. 249.0324) validates the molecular formula C₁₀H₈ClF₂O₂.
Comparative Evaluation of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogen Exchange | 2,6-Dichloro-4-methoxyacetophenone | CsF, DMSO | 78 | 99 |
| Directed Metalation | 4-Methoxyacetophenone | Selectfluor®, TMEDA | 65 | 97 |
| Radical Chlorination | 1-(2,6-Difluoro-4-methoxyphenyl)ethanone | NCS, AIBN | 82 | 98 |
| Enolate Chlorination | 1-(2,6-Difluoro-4-methoxyphenyl)ethanone | LDA, Cl₃C–CCl₃ | 94 | 99 |
Trade-offs : While enolate chlorination offers the highest yield, its operational complexity favors radical methods for scale-up. Halogen exchange is cost-effective but limited by substrate availability.
Impurity Profiling and Mitigation Strategies
As noted in, Grignard-mediated routes risk generating dehalogenated byproducts (e.g., 1-ethyl-2-fluoro-4-methoxybenzene) due to enolization. Countermeasures include:
- Low-temperature quenching : Rapid acidification at −20°C suppresses elimination.
- Chromatographic purification : Gradient elution (petroleum ether to ethyl acetate) isolates the target compound from methylated impurities.
Industrial-Scale Adaptations and Process Optimization
Patent data from highlights the use of continuous flow reactors for Suzuki-Miyaura couplings involving analogous biphenyl intermediates. Implementing microwave-assisted fluorination (150°C, 20 min) reduces reaction times by 70% compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis and Substituent Effects
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with analogs from Handbook of Hydroxyacetophenones () and other sources:
Table 1: Structural Comparison of Selected Chloroethanone Derivatives
| Compound Name | Substituent Positions | Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone | 2,6-F; 4-OCH₃; α-Cl | Cl, F, OCH₃ | C₉H₆ClF₂O₂ | 234.6 (calc.) |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 2-Cl; 4-OH; 3-OCH₃ | Cl, OH, OCH₃ | C₉H₉ClO₃ | 200.62 |
| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 2-Cl; 6-OH; 4-OCH₃ | Cl, OH, OCH₃ | C₉H₉ClO₃ | 200.62 |
| 2,2-Dichloro-1-(4-methylphenyl)ethanone | α-Cl₂; 4-CH₃ | Cl₂, CH₃ | C₉H₈Cl₂O | 203.07 |
Key Observations :
- Electron Effects: The target compound’s 2,6-difluoro substitution enhances ring stability and lipophilicity compared to hydroxy-containing analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone), which are more polar due to hydroxyl groups .
- Steric and Electronic Influence: The 4-methoxy group in the target compound provides steric hindrance and electron donation, contrasting with 2,2-dichloro-1-(4-methylphenyl)ethanone, where dual α-chlorines increase electrophilicity .
Key Observations :
Physicochemical Properties
Substituents significantly impact melting points, solubility, and stability.
Table 3: Physical Properties
| Compound Name | Melting Point (°C) | Solubility | Stability Notes |
|---|---|---|---|
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 97–98 | Polar solvents (e.g., EtOH) | Sensitive to oxidation (OH) |
| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 107–110 | Moderate in DCM | Stabilized by OCH₃ |
| 2,2-Dichloro-1-(4-methylphenyl)ethanone | Not reported | Lipophilic solvents | High thermal stability |
| Target Compound* | Not reported | Likely lipophilic (F, OCH₃) | Enhanced metabolic stability |
Biological Activity
2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone is a compound of interest due to its potential biological activities. This article synthesizes research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H8ClF2O2
- Molecular Weight : 220.61 g/mol
- CAS Number : 51336-94-8
The compound features a chloro group and a difluoromethoxyphenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
In studies involving various bacterial strains, the compound demonstrated significant antibacterial effects. For instance, a derivative study showed that modifications in the phenyl ring could enhance growth-inhibiting activity against Lactobacillus casei. The most effective derivatives were those with ortho-substituted groups, indicating a structure-activity relationship (SAR) that favors specific substitutions for increased potency .
Anticancer Activity
The anticancer potential of 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects comparable to established chemotherapeutics:
The presence of electron-withdrawing groups (EWGs) like fluorine in the phenyl ring was correlated with increased cytotoxicity, highlighting the importance of electronic effects on biological activity.
The exact mechanism by which 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways.
Case Studies
- Antibacterial Study : A study focused on synthesizing various derivatives of chloro and fluoro compounds found that ortho-substituted derivatives had enhanced antibacterial properties compared to their para and meta counterparts .
- Anticancer Evaluation : In vitro evaluations against MCF-7 and A549 cell lines showed that the compound had IC50 values significantly lower than many conventional chemotherapeutics, suggesting a promising avenue for further research in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1-(2,6-difluoro-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Acylation of substituted anilines with chloroacetyl chloride in a biphasic system (e.g., dichloromethane/aqueous NaOH) at 0°C is a typical route . Optimization involves controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography. Monitoring reaction progress via HPLC ensures high purity (>95%) .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role do programs like SHELXL play in refinement?
- Methodological Answer : Single-crystal X-ray diffraction data are collected at 296 K, and the SHELX system (e.g., SHELXL) refines structures using least-squares minimization. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) for reliability. SHELXTL (Bruker AXS) interfaces with diffraction hardware for seamless data processing .
Q. What spectroscopic techniques (e.g., NMR, IR, mass spectrometry) are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- NMR : Look for carbonyl (C=O) signals at ~200 ppm in NMR and chloro-substituent coupling in NMR.
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and 1250 cm (C-F stretch) .
- Mass Spectrometry : Molecular ion peaks ([M]) at m/z corresponding to CHClFO (calc. 232.0) .
Advanced Research Questions
Q. How do variations in substituent positions (e.g., fluoro vs. chloro, methoxy vs. methyl) influence the reactivity and stability of this compound in nucleophilic substitution reactions?
- Methodological Answer : Comparative studies with analogs (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) reveal that electron-withdrawing groups (e.g., -F) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Stability under acidic conditions can be assessed via hydrolysis kinetics .
Q. In biocatalytic reductions using microbial enzymes (e.g., Acinetobacter sp.), how do pH and ionic strength affect the stereoselectivity and yield of products derived from this compound?
- Methodological Answer : At pH 7.6 (0.05–0.2 M phosphate buffer), Acinetobacter sp. achieves >99.9% enantiomeric excess (ee) and 56% yield. Lower pH (<6.0) reduces enzyme activity due to protonation of catalytic residues. Ionic strength adjustments (0.05–0.2 M) show minimal impact, suggesting robust enzyme adaptability .
Q. When encountering discrepancies in melting points or spectral data across studies, what analytical strategies can researchers employ to resolve such contradictions?
- Methodological Answer :
- Cross-validate with NIST Standard Reference Data (e.g., IR, mass spectra) .
- Re-crystallize the compound to assess polymorphic variations.
- Perform elemental analysis (C, H, N) to confirm stoichiometry and rule out impurities .
Q. What computational modeling approaches are recommended to predict the electronic effects of the 2,6-difluoro and 4-methoxy substituents on the compound's reactivity in various organic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
